6-Hydroxy-2-methoxypyrimidine-4-carboxylic acid

Medicinal Chemistry Molecular Recognition ADMET

6-Hydroxy-2-methoxypyrimidine-4-carboxylic acid (CAS 1123546-30-4) is a bifunctional heterocyclic building block belonging to the 4-pyrimidinecarboxylic acid family. It features a 2-methoxy substituent and a 6-hydroxy (6-oxo) group on the pyrimidine ring, yielding a molecular formula of C₆H₆N₂O₄ and a molecular weight of 170.12 g/mol.

Molecular Formula C6H6N2O4
Molecular Weight 170.124
CAS No. 1123546-30-4
Cat. No. B2981169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-2-methoxypyrimidine-4-carboxylic acid
CAS1123546-30-4
Molecular FormulaC6H6N2O4
Molecular Weight170.124
Structural Identifiers
SMILESCOC1=NC(=CC(=O)N1)C(=O)O
InChIInChI=1S/C6H6N2O4/c1-12-6-7-3(5(10)11)2-4(9)8-6/h2H,1H3,(H,10,11)(H,7,8,9)
InChIKeyZXIMJWDECSGSPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade 6-Hydroxy-2-methoxypyrimidine-4-carboxylic acid (CAS 1123546-30-4): Chemical Class and Key Characteristics


6-Hydroxy-2-methoxypyrimidine-4-carboxylic acid (CAS 1123546-30-4) is a bifunctional heterocyclic building block belonging to the 4-pyrimidinecarboxylic acid family. It features a 2-methoxy substituent and a 6-hydroxy (6-oxo) group on the pyrimidine ring, yielding a molecular formula of C₆H₆N₂O₄ and a molecular weight of 170.12 g/mol [1]. The compound is primarily supplied as a research-grade intermediate (typical purity ≥95%) and is utilized as a versatile scaffold in medicinal chemistry and agrochemical synthesis .

Why Generic 4-Pyrimidinecarboxylic Acids Cannot Substitute for 6-Hydroxy-2-methoxypyrimidine-4-carboxylic acid in Research Applications


Substituting 6-Hydroxy-2-methoxypyrimidine-4-carboxylic acid with a close analog like 2-methoxypyrimidine-4-carboxylic acid or 6-hydroxy-4-pyrimidinecarboxylic acid drastically alters the hydrogen bond donor/acceptor profile and lipophilicity. For example, the target compound possesses two hydrogen bond donors (HBD=2) versus one (HBD=1) for the simple 2-methoxy analog [1], and a balanced XLogP3 of -0.6 compared to 0.4 for the 2-methoxy analog [1]. Such differences fundamentally change molecular recognition, solubility, and pharmacokinetic behavior in downstream applications, as demonstrated by well-established structure-activity relationships in pyrimidine-based drug discovery [2]. Therefore, direct substitution without re-optimization is scientifically unsound.

Quantitative Differentiation Guide for 6-Hydroxy-2-methoxypyrimidine-4-carboxylic acid Against Its Closest Analogs


Hydrogen Bond Donor (HBD) Count: Dual Donor Capacity vs. Single Donor in 2-Methoxypyrimidine-4-carboxylic acid

6-Hydroxy-2-methoxypyrimidine-4-carboxylic acid possesses two hydrogen bond donors (the carboxylic acid proton and the 6-hydroxy/oxo N-H), whereas 2-methoxypyrimidine-4-carboxylic acid has only one (carboxylic acid proton) [1]. This dual donor architecture is critical for engaging target proteins that require a bidentate hydrogen bond interaction, as commonly observed in kinase hinge-binding motifs.

Medicinal Chemistry Molecular Recognition ADMET

Lipophilicity Tuning: XLogP3 = -0.6 vs. 0.4 for 2-Methoxypyrimidine-4-carboxylic acid

The XLogP3 value of 6-Hydroxy-2-methoxypyrimidine-4-carboxylic acid is -0.6, indicating a hydrophilic character, compared to 0.4 for 2-methoxypyrimidine-4-carboxylic acid, which is more lipophilic [1]. This difference of 1.0 log unit reflects the impact of the 6-hydroxy group on overall polarity.

Physicochemical Property Drug-Likeness Lipophilicity

Topological Polar Surface Area (TPSA): 88 Ų vs. 72.3 Ų for 2-Methoxypyrimidine-4-carboxylic acid

The TPSA of 6-Hydroxy-2-methoxypyrimidine-4-carboxylic acid is 88 Ų, which is 15.7 Ų higher than that of 2-methoxypyrimidine-4-carboxylic acid (72.3 Ų) and 9.2 Ų higher than that of 6-hydroxy-4-pyrimidinecarboxylic acid (78.8 Ų) [1]. This increased polar surface area enhances aqueous solubility while still remaining within the accepted drug-like range (<140 Ų).

Solubility Permeability Drug-Likeness

Tautomeric Stability Control: The 2-Methoxy Group Locks the Pyrimidine Core into a Single Keto-Enol State

IR spectroscopic and MO-calculated studies on 2-substituted-6-hydroxy-4-pyrimidine carboxylic acids show that 2-hydroxy and 2-amino derivatives populate multiple tautomeric states, complicating their chemical and biological behavior [1]. The 2-methoxy group in the target compound cannot participate in keto-enol tautomerism, effectively locking the molecule into a 2-methoxy-6-oxo form [2]. This tautomeric homogeneity ensures consistent molecular geometry and hydrogen-bonding presentation.

Tautomerism Chemical Stability Molecular Geometry

Molecular Weight and Exact Mass Differentiation for Analytical Method Development

The exact mass of 6-Hydroxy-2-methoxypyrimidine-4-carboxylic acid is 170.03275668 Da, compared to 154.03784206 Da for 2-methoxypyrimidine-4-carboxylic acid and 140.02219199 Da for 6-hydroxy-4-pyrimidinecarboxylic acid [1]. These mass differences (>16 Da) allow unambiguous identification and quantification by high-resolution mass spectrometry (HRMS), which is critical for purity analysis and reaction monitoring in synthetic workflows.

Analytical Chemistry LC-MS Method Validation

Rotatable Bond Count Consistency: 2 Rotatable Bonds Maintained Despite Additional Functionalization

Despite having both a methoxy group and a carboxylic acid group, 6-Hydroxy-2-methoxypyrimidine-4-carboxylic acid has only 2 rotatable bonds, the same as its simpler 2-methoxy analog [1]. This means the added 6-hydroxy functionality does not increase conformational flexibility, preserving a low entropic penalty upon binding. In contrast, orotic acid has only 1 rotatable bond, and 6-hydroxy-4-pyrimidinecarboxylic acid has 1 rotatable bond [1].

Conformational Analysis Ligand Efficiency Molecular Flexibility

Optimal Application Scenarios for 6-Hydroxy-2-methoxypyrimidine-4-carboxylic acid Based on Quantitative Differentiation Evidence


Fragment-Based Lead Discovery Requiring Dual Hydrogen Bond Donor Capacity

The compound's HBD=2 profile (vs. HBD=1 for 2-methoxypyrimidine-4-carboxylic acid) makes it a superior candidate for fragment screens targeting ATP-binding pockets or other sites requiring a bidentate donor interaction [1]. Its intermediate lipophilicity (XLogP3 = -0.6) also ensures good aqueous solubility for biochemical assays.

Tautomerically Homogeneous Scaffold for Crystallographic Studies

Because the 2-methoxy group locks the pyrimidine into a single dominant tautomeric state (2-methoxy-6-oxo), this compound is ideal for co-crystallization experiments where multiple tautomers would complicate electron density interpretation [1]. This advantage is not shared by 2-hydroxy or 2-amino analogs.

Analytical Standard for HRMS Method Development in Pyrimidine Synthetic Libraries

With its distinct exact mass of 170.03275668 Da, separated by >16 Da from common analogs, 6-Hydroxy-2-methoxypyrimidine-4-carboxylic acid serves as an effective internal standard or calibration point for quantitative HRMS analysis of pyrimidine synthesis reactions [1].

Synthetic Intermediate for Kinase Inhibitor or HDAC Inhibitor Programs

The combination of moderate TPSA (88 Ų), dual HBD capacity, and a masked tautomer provides a privileged starting point for synthesizing kinase or HDAC inhibitors, where these physicochemical attributes are known to correlate with target engagement [2]. The compound's commercial availability at ≥95% purity (Biosynth) further streamlines procurement for medicinal chemistry projects .

Quote Request

Request a Quote for 6-Hydroxy-2-methoxypyrimidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.